N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide
Description
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound that features a combination of indole and butanamide structures
Properties
CAS No. |
1071914-01-6 |
|---|---|
Molecular Formula |
C24H27N3O3 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butanamide |
InChI |
InChI=1S/C24H27N3O3/c1-30-18-8-6-17(7-9-18)12-14-25-23(28)10-11-24(29)27-15-13-22-20(16-27)19-4-2-3-5-21(19)26-22/h2-9,26H,10-16H2,1H3,(H,25,28) |
InChI Key |
ZMUWIXBMJDOOGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Methoxyphenyl Ethyl Group Introduction: The methoxyphenyl ethyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-methoxyphenyl)ethyl]propan-2-amine: A related compound with a similar methoxyphenyl ethyl group but different core structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is unique due to its combination of indole and butanamide structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a methoxyphenyl group and a tetrahydropyridoindole moiety. Its molecular formula is , and it has a molecular weight of 336.42 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's promising anticancer effects. In vitro assays demonstrated that it significantly inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10.5 | Apoptosis induction |
| Prostate Cancer | 12.3 | Cell cycle arrest |
Antiviral Activity
The compound has also shown potential antiviral activity. It was tested against several viruses, including influenza and coronaviruses. In vitro studies indicated that it could inhibit viral replication at low concentrations, suggesting a possible role in treating viral infections .
Table 2: Antiviral Activity Data
| Virus | IC50 (μM) | Effectiveness |
|---|---|---|
| Influenza | 5.0 | Significant replication inhibition |
| Coronavirus | 7.5 | Moderate replication inhibition |
The biological activity of this compound is largely attributed to its interaction with specific cellular pathways:
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase transition, preventing further cell division.
- Viral Replication Inhibition : The compound may interfere with viral entry or replication processes through direct interactions with viral proteins or host cell receptors.
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- A study on breast cancer models showed that treatment with this compound led to significant tumor size reduction in vivo compared to untreated controls.
- Another investigation into its antiviral properties revealed that pre-treatment of cells with the compound resulted in reduced viral load in infected cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
